![molecular formula C13H13N3O2 B12964834 (S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is a non-canonical amino acid that incorporates a bipyridine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid typically involves the incorporation of the bipyridine moiety into an amino acid scaffold. One common method is the genetic code expansion technique, where the bipyridine moiety is introduced as an unnatural amino acid during protein synthesis . Another approach involves bioconjugation, where the bipyridine moiety is attached to the amino acid via unique cysteine residues .
Industrial Production Methods
Industrial production methods for this compound are still under development, as it is primarily used in research settings. the scalability of the genetic code expansion and bioconjugation methods suggests potential for future industrial applications .
化学反应分析
Types of Reactions
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The bipyridine moiety can participate in oxidation reactions, forming complexes with metal ions.
Reduction: Reduction reactions can modify the bipyridine moiety, altering its electronic properties.
Substitution: The amino and carboxyl groups can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., copper(II) sulfate for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with copper(II) ions can form copper-bipyridine complexes, while reduction can yield modified bipyridine derivatives .
科学研究应用
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of (S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid involves its ability to bind metal ions through the bipyridine moiety. This binding can create catalytically active sites in proteins, enabling various chemical transformations. The molecular targets include metal ions such as copper(II), which can participate in redox reactions and other catalytic processes .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
(2,2’-Bipyridin-5-yl)alanine: Another non-canonical amino acid with a bipyridine moiety, used in similar applications.
Uniqueness
(S)-3-([2,2’-Bipyridin]-4-yl)-2-aminopropanoic acid is unique due to its specific incorporation into proteins via genetic code expansion or bioconjugation. This allows for precise control over the placement of the bipyridine moiety, enabling the design of highly specific and efficient artificial metalloenzymes .
属性
分子式 |
C13H13N3O2 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(2-pyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-6-16-12(8-9)11-3-1-2-5-15-11/h1-6,8,10H,7,14H2,(H,17,18)/t10-/m0/s1 |
InChI 键 |
KWRFTMQFZHSMHK-JTQLQIEISA-N |
手性 SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,7ar)-4-[(2z)-2-[(5s)-5-(tert-butyl(dimethyl)silyl)oxy-2-methylene-cyclohexylidene]-1-hydroxy-ethyl]-7a-methyl-1-[(e,1r,4r)-1,4,5-trimethylhex-2-enyl]-2,3,3a,5,6,7-hexahydro-1h-inden-4-ol](/img/structure/B12964751.png)
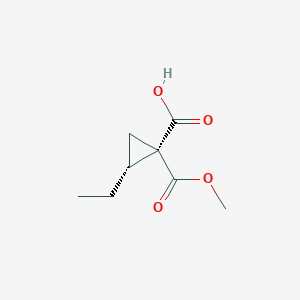

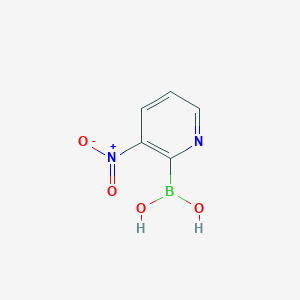

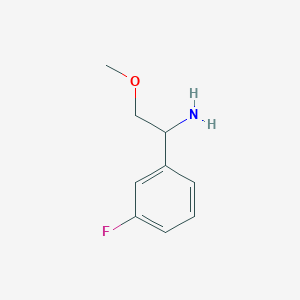


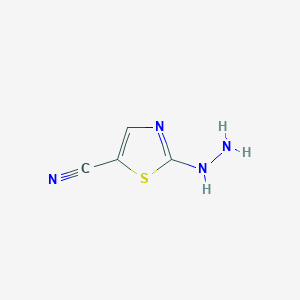
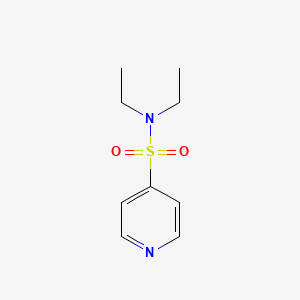
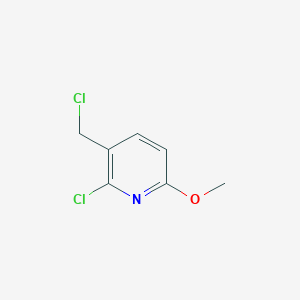
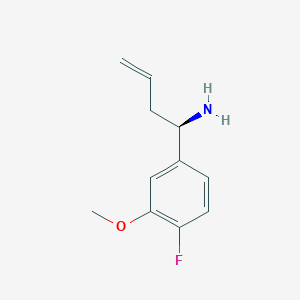
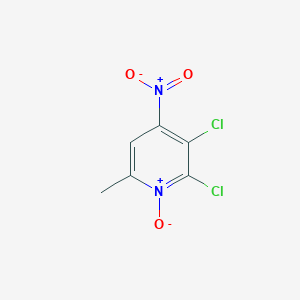
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
